![molecular formula C19H32O3 B585915 Chaetomellic Acid A Anhydride-d3 CAS No. 1346599-49-2](/img/structure/B585915.png)
Chaetomellic Acid A Anhydride-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chaetomellic Acid A Anhydride-d3 is the labelled analogue of Chaetomellic Acid A Anhydride . It is a potent inhibitor of Ras protein farnesyltransferase . The IUPAC name for this compound is 3-tetradecyl-4-(trideuteriomethyl)furan-2,5-dione .
Synthesis Analysis
Chaetomellic anhydrides A and B and analogues have been prepared in one step by Barton radical decarboxylation . This involves the irradiation of thiohydroxamic esters derived from carboxylic acids, in the presence of citraconic anhydride .Molecular Structure Analysis
The molecular formula of Chaetomellic Acid A Anhydride-d3 is C19H29D3O3 . The molecular weight is 311.47 . The canonical SMILES structure is CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C .Chemical Reactions Analysis
The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl and the removal of the leaving group . Aldehydes and ketones, which also contain a carbonyl, have distinctly different chemistry because they do not contain a suitable leaving group .Physical And Chemical Properties Analysis
Chaetomellic Acid A Anhydride-d3 has a molecular weight of 308.45558 . It is soluble in Chloroform, Dichloromethane, DMSO . It appears as a powder and should be stored at 2-8°C .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-tetradecyl-4-(trideuteriomethyl)furan-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXAAHDAKIGAJG-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chaetomellic Acid A Anhydride-d3 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.